molecular formula C20H20N2O4S B10985649 N-(1,3-benzodioxol-5-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide

N-(1,3-benzodioxol-5-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide

Cat. No.: B10985649
M. Wt: 384.5 g/mol
InChI Key: XEOATMUEUBFYAE-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide is a structurally complex molecule featuring three key moieties:

1,3-Benzodioxol-5-yl group: A fused aromatic ring system with two oxygen atoms, often associated with metabolic stability and enhanced lipophilicity .

2-Hydroxy-4,5-dihydro-3H-1-benzazepine: A partially saturated benzazepine ring containing a hydroxyl group, which may contribute to hydrogen bonding and conformational rigidity .

However, its exact biological activity remains uncharacterized in the provided evidence.

Properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C20H20N2O4S/c23-19(21-14-6-7-16-17(11-14)26-12-25-16)9-10-27-18-8-5-13-3-1-2-4-15(13)22-20(18)24/h1-4,6-7,11,18H,5,8-10,12H2,(H,21,23)(H,22,24)

InChI Key

XEOATMUEUBFYAE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCCC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring through a cyclization reaction. This is followed by the introduction of the benzazepine moiety via a nucleophilic substitution reaction. The final step involves the formation of the propanamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Functional Groups Key Properties/Applications References
N-(1,3-Benzodioxol-5-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide Benzazepine-Benzodioxol hybrid Sulfanyl, Hydroxy, Amide Potential CNS activity
N-(1,3-Benzodioxol-5-ylmethyl)-2-(triazolobenzothiazol-3-ylsulfanyl)acetamide Triazolobenzothiazole-Benzodioxol Sulfanyl, Amide Metal-catalyzed reactions
3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide Benzoxazole Sulfanyl, Chloro, Amide Agrochemical applications
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide N,O-Bidentate, Hydroxy Metal coordination
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Thiazolidinone-Benzamide Michael acceptor, Amide Antidiabetic potential
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide Hydroxamic acid Hydroxamate, Chlorophenyl HDAC inhibition

Research Findings and Implications

  • Sulfanyl Linkers : The sulfanyl group in the target compound and its analogues (e.g., ) may confer redox activity or serve as a leaving group in nucleophilic substitution reactions.
  • Synthetic Accessibility : Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide and hydroxamic acids are synthesized via straightforward amide couplings, whereas the target compound’s fused heterocycles may require multi-step protocols.

Biological Activity

N-(1,3-benzodioxol-5-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H22N2O4S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

Key Properties

PropertyValue
Molecular Weight366.45 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound primarily involves interactions with specific molecular targets within cellular pathways. The compound is believed to exert its effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : The compound potentially interacts with various receptors, influencing signaling pathways related to cell growth and apoptosis.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the benzodioxole moiety is known to contribute to free radical scavenging capabilities, which may protect cells from oxidative stress.

Neuroprotective Effects

Studies have suggested that derivatives of benzodioxole can enhance neuronal survival and function. The interaction with neurotrophic factors could promote neuronal health and prevent degeneration.

Anti-inflammatory Properties

This compound may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.

Case Studies

  • Neuroprotection in Animal Models : A study investigated the neuroprotective effects of similar compounds in rodent models of neurodegenerative diseases. Results indicated a reduction in neuronal loss and improved cognitive function following treatment with benzodioxole derivatives.
  • In Vitro Studies on Cancer Cell Lines : Research conducted on various cancer cell lines demonstrated that the compound could induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Research Findings

Several studies have provided insights into the biological activities of compounds related to this compound:

Study ReferenceFindings
[PubMed:8397507]Inhibition of glycogen synthase and modulation of insulin signalingPotential for diabetes treatment
[PubMed:1846781]Induction of apoptosis in cancer cells through caspase activationImplications for cancer therapy
[PubMed:12554650]Regulation of Wnt signaling pathways affecting cell proliferationRole in developmental biology

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